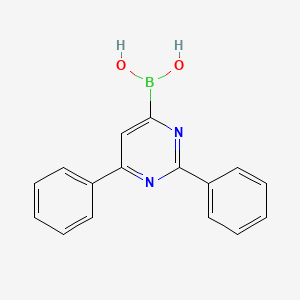

(2,6-diphenylpyrimidin-4-yl)boronic acid

Description

Properties

Molecular Formula |

C16H13BN2O2 |

|---|---|

Molecular Weight |

276.1 g/mol |

IUPAC Name |

(2,6-diphenylpyrimidin-4-yl)boronic acid |

InChI |

InChI=1S/C16H13BN2O2/c20-17(21)15-11-14(12-7-3-1-4-8-12)18-16(19-15)13-9-5-2-6-10-13/h1-11,20-21H |

InChI Key |

CZTZUWMEJXPMLU-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=NC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)(O)O |

Origin of Product |

United States |

Synthetic Strategies for the Derivatization and Formation of 2,6 Diphenylpyrimidin 4 Yl Boronic Acid

Direct Boronation Methodologies for Pyrimidine (B1678525) Scaffolds

Direct borylation methods involve the selective functionalization of a C-H or C-Halogen bond on the pyrimidine ring. These techniques are highly valued for their atom and step economy.

Directed Ortho-Metallation and Subsequent Borate (B1201080) Quenching

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. nih.govharvard.edu The process involves the use of a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at an adjacent ortho-position. The resulting organolithium species can then be trapped with an electrophile, such as a trialkyl borate, to form the boronic acid derivative after hydrolysis.

For a pyrimidine scaffold, a suitable DMG would need to be installed on the ring to direct metalation to the desired C-4 position. However, the inherent electron-deficient nature of the pyrimidine ring can complicate standard DoM procedures, often leading to competitive nucleophilic addition of the organolithium reagent. harvard.edu Despite these challenges, specialized hindered amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can be employed under cryogenic conditions (-78 °C) to achieve selective deprotonation. nih.gov

The general sequence is as follows:

Introduction of a DMG onto the 2,6-diphenylpyrimidine core.

Deprotonation at the C-4 position using a strong lithium amide base.

Quenching of the resulting lithiated intermediate with a borate ester (e.g., triisopropyl borate).

Acidic workup to hydrolyze the boronate ester to the final boronic acid.

This method's advantage lies in its high regioselectivity, dictated by the position of the directing group, though it requires stringent anhydrous conditions and careful control of temperature. nih.gov

Halogen-Lithium Exchange and Nucleophilic Borate Addition

Halogen-lithium exchange is a classic and highly efficient method for converting aryl halides into organolithium species, which can then be used to form boronic acids. thieme-connect.comresearchgate.net This strategy is particularly applicable for the synthesis of (2,6-diphenylpyrimidin-4-yl)boronic acid, starting from a 4-halo-2,6-diphenylpyrimidine precursor (e.g., 4-chloro- or 4-bromo-2,6-diphenylpyrimidine).

The reaction typically involves treating the halopyrimidine with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. researchgate.netacs.org The exchange is generally very fast, even at -78 °C, minimizing side reactions. The resulting 4-lithiated-2,6-diphenylpyrimidine is then quenched with a trialkyl borate, followed by acidic hydrolysis to yield the desired boronic acid. worktribe.com

Key steps in Halogen-Lithium Exchange for Boronic Acid Synthesis:

| Step | Reagents & Conditions | Purpose |

|---|---|---|

| 1. Exchange | 4-Halo-2,6-diphenylpyrimidine, n-BuLi or t-BuLi, THF, -78 °C | Formation of the highly reactive 4-lithiated pyrimidine intermediate. researchgate.net |

| 2. Quenching | Triisopropyl borate [B(OiPr)₃] or Trimethyl borate [B(OMe)₃] | Nucleophilic addition of the lithiated species to the electrophilic boron center to form a boronate ester complex. thieme-connect.comworktribe.com |

| 3. Hydrolysis | Aqueous acid (e.g., HCl) | Protonolysis of the boronate ester to afford the final this compound. |

This method is often preferred due to the ready availability of halogenated pyrimidine precursors and the high efficiency of the exchange reaction. thieme-connect.com

Transition Metal-Catalyzed C-H Borylation Approaches

Transition metal-catalyzed C-H borylation has emerged as one of the most elegant and atom-economical methods for synthesizing aryl and heteroaryl boronates. thieme-connect.dersc.org This approach allows for the direct conversion of a C-H bond into a C-B bond, avoiding the need for pre-functionalized substrates like organohalides. nih.gov Iridium-based catalysts, particularly those coordinated with bipyridine ligands, are most commonly employed for this transformation. thieme-connect.de

The primary challenge in the C-H borylation of substituted pyrimidines is achieving high regioselectivity. The electronic properties and the presence of substituents on the ring influence the site of borylation. thieme-connect.de For a 2,6-diphenylpyrimidine, the C-4 and C-5 positions are potential sites for borylation. The inherent Lewis basicity of the pyrimidine nitrogen atoms can also coordinate to the metal center, sometimes hindering catalytic activity. thieme-connect.de

Recent advances have focused on using directing groups or specialized ligands to control the regioselectivity. rsc.orgnih.gov For instance, a directing group temporarily attached to the molecule can guide the metal catalyst to a specific C-H bond. Alternatively, catalyst/ligand systems can be designed to exploit subtle steric or electronic differences to favor borylation at a particular site. rsc.org While metal-free C-H borylation methodologies have also been developed, they often rely on specific substrate scaffolds, such as 2-pyrimidylanilines, where the pyrimidine ring itself acts as a directing group for borylation on an adjacent ring. nih.govrsc.orgsemanticscholar.org

Assembly of the 2,6-Diphenylpyrimidine Core Preceding Boronic Acid Introduction

An alternative to direct borylation is a convergent strategy where the 2,6-diphenylpyrimidine core is constructed first, often from simpler pyrimidine precursors. This approach is powerful when multi-substituted pyrimidines are desired.

Suzuki-Miyaura Cross-Coupling in Pyrimidine Ring Construction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides (or triflates) and arylboronic acids. rsc.orgrsc.org This reaction is exceptionally well-suited for constructing the 2,6-diphenylpyrimidine core by sequentially coupling phenyl groups onto a di- or tetra-halopyrimidine scaffold. mdpi.comresearchgate.net

A common starting material is 2,4,6-trichloropyrimidine (B138864) or 2,4,5,6-tetrachloropyrimidine. The different reactivity of the chlorine atoms at various positions (C4/C6 > C2 > C5) allows for site-selective and sequential coupling reactions. researchgate.net By carefully controlling the stoichiometry of phenylboronic acid and the reaction conditions (catalyst, base, solvent, temperature), one can selectively form 4,6-dichloro-2-phenylpyrimidine, and subsequently, 4-chloro-2,6-diphenylpyrimidine (B189500). mdpi.com

Typical Conditions for Suzuki-Miyaura Coupling on Pyrimidines:

| Component | Example | Role |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(PPh₃)₂ | Catalyzes the oxidative addition, transmetalation, and reductive elimination cycle. mdpi.comresearchgate.net |

| Base | K₂CO₃, K₃PO₄, Na₂CO₃ | Activates the boronic acid and facilitates the transmetalation step. worktribe.commdpi.com |

| Solvent | 1,4-Dioxane, Toluene, DMF, often with water | Solubilizes reactants and influences catalyst activity. mdpi.com |

| Aryl Halide | 2,4,6-Trichloropyrimidine | The electrophilic coupling partner. |

| Organoboron Reagent | Phenylboronic acid | The nucleophilic coupling partner. |

Once 4-chloro-2,6-diphenylpyrimidine is synthesized, the remaining chloro group can be converted to the boronic acid via halogen-lithium exchange as described in section 2.1.2, or through other methods such as a palladium-catalyzed borylation reaction with a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂).

Alternative Coupling Reactions for Phenyl Group Installation

While the Suzuki-Miyaura reaction is prevalent, other cross-coupling reactions can also be employed to install the phenyl groups onto the pyrimidine core. The choice of reaction often depends on the available starting materials and functional group tolerance.

Stille Coupling: This reaction couples an organotin reagent (e.g., tributyl(phenyl)stannane) with an organohalide. It is known for its tolerance of a wide variety of functional groups, although the toxicity of organotin compounds is a significant drawback.

Negishi Coupling: This involves the reaction of an organozinc reagent (e.g., phenylzinc chloride) with an organohalide, catalyzed by a nickel or palladium complex. Organozinc reagents are generally more reactive than organoboron or organotin compounds.

Transition-Metal-Free Approaches: For certain activated pyrimidine systems, nucleophilic aromatic substitution (SNAr) reactions can be used to form C-N, C-O, or C-S bonds. researchgate.net While less common for C-C bond formation with simple phenyl nucleophiles, variations of these reactions under specific conditions can be viable. Additionally, other palladium-catalyzed reactions such as the Sonogashira (with terminal alkynes) and Buchwald-Hartwig (with amines) couplings provide flexible methods for synthesizing a wide range of structurally diverse pyrimidine derivatives, which could serve as precursors to the target molecule. researchgate.net

Protecting Group Strategies in the Synthesis of this compound

The synthesis of complex organic molecules such as this compound often necessitates the use of protecting groups to temporarily mask reactive functional moieties. chem-station.com This strategy prevents unwanted side reactions and allows for selective transformations at other positions of the molecule. In the context of synthesizing this compound, protecting groups are crucial for two primary reasons: ensuring the stability and proper reactivity of the boronic acid group itself, and shielding any reactive substituents on the diphenylpyrimidine core during its assembly.

The boronic acid functional group, while a versatile tool in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions, can be prone to certain undesirable transformations. chem-station.com These include protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially under harsh pH conditions, and the formation of trimeric anhydrides known as boroxines. chem-station.com To circumvent these issues, the boronic acid is often converted into a more stable derivative, such as a boronate ester, which acts as a protecting group. chem-station.comnih.gov

The choice of a protecting group is dictated by its stability under various reaction conditions and the ease of its removal to regenerate the free boronic acid. chem-station.com Common protecting groups for boronic acids are often formed by reacting the boronic acid with diols. nih.gov

Commonly Used Protecting Groups for Boronic Acids

Several protecting groups have been developed to enhance the stability and handling of boronic acids. The most prevalent among these are cyclic boronic acid esters.

| Protecting Group | Structure | Formation Reagent | Key Characteristics |

| Pinacol (B44631) Ester | Boronate ester formed with pinacol | Pinacol | Highly stable, suitable for chromatography, can be used directly in many coupling reactions. chem-station.com |

| MIDA Ester | N-methyliminodiacetic acid boronate | N-methyliminodiacetic acid (MIDA) | Very stable to hydrolysis, oxidation, and reduction due to nitrogen coordination; allows for iterative cross-coupling. chem-station.com |

| Diaminonaphthaleneamide (dan) | Boronamide formed with 1,8-diaminonaphthalene | 1,8-diaminonaphthalene | Extremely stable due to electron donation from nitrogen lone pairs to the empty boron orbital, reducing Lewis acidity. chem-station.com |

| Trifluoroborate Salt | R-BF₃K | Potassium hydrogen fluoride (B91410) (KHF₂) | Crystalline, air-stable solids with enhanced stability compared to free boronic acids. chem-station.com |

The synthetic route to this compound would likely involve the initial synthesis of a 4-halo-2,6-diphenylpyrimidine precursor. This precursor would then undergo a palladium-catalyzed borylation reaction, for instance, a Miyaura borylation using a diboron (B99234) reagent like bis(pinacolato)diboron (B₂pin₂). nih.gov In this scenario, the boronic acid is generated in its protected pinacol ester form, this compound pinacol ester. This protected intermediate is generally stable enough for purification by standard methods like column chromatography. chem-station.com The final deprotection to yield the free boronic acid can then be performed as a separate step, if required, often involving hydrolysis under acidic or basic conditions.

Furthermore, if the phenyl rings of the 2,6-diphenylpyrimidine core bear any reactive functional groups (e.g., hydroxyl, amino, or carboxyl groups), these would also require protection during the synthesis. For example, a hydroxyl group on one of the phenyl rings would likely be protected as a methyl ether or a silyl (B83357) ether to prevent it from interfering with organometallic reagents used during the pyrimidine ring formation or subsequent cross-coupling reactions. nih.gov Similarly, an amino group might be protected with a Boc (tert-butoxycarbonyl) group. nih.gov The selection of these protecting groups must be orthogonal to the strategy used for the boronic acid group, meaning that one group can be removed without affecting the other, allowing for sequential and controlled synthetic steps.

Reactivity Profiles and Mechanistic Investigations of 2,6 Diphenylpyrimidin 4 Yl Boronic Acid

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for constructing C(sp²)–C(sp²) bonds. nih.gov The reaction typically involves three key steps in its catalytic cycle: oxidative addition of an organic halide to a Pd(0) complex, transmetallation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. rsc.orgwikipedia.orgsemanticscholar.org For heteroaryl boronic acids like (2,6-diphenylpyrimidin-4-yl)boronic acid, the specifics of these steps, particularly transmetallation, can be influenced by the electronic properties of the pyrimidine (B1678525) ring.

This compound is expected to couple with a wide array of electrophilic partners under Suzuki-Miyaura conditions. The reactivity of the electrophile generally follows the trend I > Br > OTf > Cl, which is typical for palladium-catalyzed cross-couplings. researchgate.netorganic-chemistry.org The reaction scope includes various aryl and heteroaryl halides and triflates.

Electron-deficient heteroaryl chlorides, such as dichloropyrimidines, have proven to be sufficiently reactive for successful cross-coupling, indicating that the pyrimidine moiety can also function as the electrophilic partner in related systems. mdpi.com The reaction tolerates a broad spectrum of functional groups on the electrophile, including those with both electron-donating and electron-withdrawing properties. mdpi.comnih.gov However, challenges can arise with certain heteroaryl partners; for instance, the coupling of pyridinylboronic acids can be difficult due to the electron-deficient nature of the pyridine (B92270) ring, which slows the rate of transmetallation and can lead to decomposition via protodeboronation. nih.govnih.gov Similarly, sulfur-containing heterocycles like thiophene (B33073) can sometimes poison the palladium catalyst. semanticscholar.orgmdpi.com

| Electrophile Type | Example | Typical Conditions | Yield | Reference |

| Aryl Bromide | 4-Bromoanisole | Pd₂(dba)₃, Phosphine (B1218219) Ligand, Base (e.g., K₃PO₄), Dioxane | Good to Excellent | nih.gov |

| Aryl Chloride | 4-Chlorobenzonitrile | Pd(OAc)₂, RuPhos, Na₂CO₃, Ethanol | Good | nih.gov |

| Aryl Triflate | Phenyl triflate | Pd(OAc)₂, PCy₃, Base, Dioxane | Good | researchgate.netorganic-chemistry.org |

| Heteroaryl Bromide | 5-Bromopyrimidine | Pd₂(dba)₃, Phosphine Ligand, Base, Dioxane | Excellent | nih.gov |

| Heteroaryl Chloride | 2,4-Dichloropyrimidine | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O | Good | semanticscholar.orgmdpi.com |

The success of the Suzuki-Miyaura coupling of this compound heavily relies on the careful selection of the catalyst system, including the palladium source, ligand, base, and solvent. The goal is to facilitate the catalytic cycle while minimizing side reactions like protodeboronation of the boronic acid. nih.gov

Catalyst and Ligand: A variety of Pd(0) and Pd(II) precatalysts are effective, such as Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. researchgate.netmdpi.commdpi.com The choice of ligand is critical and is often tailored to the specific substrates. Bulky, electron-rich phosphine ligands are frequently employed to promote oxidative addition and reductive elimination. nih.gov For challenging couplings, such as those involving heteroaryl chlorides or sterically hindered substrates, ligands like 2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine (SPhos) and 2-dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl (RuPhos) have shown exceptional activity. nih.govnih.gov

Base and Solvent: The base plays a crucial role, most notably in the transmetallation step, by activating the boronic acid to form a more nucleophilic boronate species. rsc.org Common bases include carbonates (K₂CO₃, Na₂CO₃), phosphates (K₃PO₄), and hydroxides. The choice of solvent is also important, with ethereal solvents like dioxane and THF, or polar aprotic solvents like DMF, being common. researchgate.net Aqueous solvent mixtures can also be effective and may enhance the reaction rate. nih.govnih.gov Microwave-assisted procedures have been shown to accelerate the reaction, allowing for shorter reaction times and lower catalyst loadings. semanticscholar.orgmdpi.com

| Component | Options | Purpose | Reference |

| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Precatalyst, forms active Pd(0) species | mdpi.commdpi.com |

| Ligand | PPh₃, P(t-Bu)₃, PCy₃, SPhos, RuPhos | Stabilizes Pd, enhances reactivity and selectivity | nih.govresearchgate.netnih.gov |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH | Activates boronic acid for transmetallation | rsc.orgresearchgate.net |

| Solvent | Dioxane, Toluene, DMF, Ethanol, H₂O mixtures | Solubilizes reactants, influences reaction rate | mdpi.comnih.govresearchgate.net |

The mechanism of the Suzuki-Miyaura reaction has been studied extensively, with the transmetallation step often being rate-limiting. rsc.orgrsc.org This step involves the transfer of the organic group (in this case, the 2,6-diphenylpyrimidin-4-yl moiety) from the boron atom to the palladium(II) center. dntb.gov.ua

For arylboronic acids, the generally accepted mechanism involves the reaction of an LₙPd(II)(Ar)X complex (formed after oxidative addition) with a boronate species [Ar'B(OH)₃]⁻, which is generated by the reaction of the boronic acid Ar'B(OH)₂ with a base (e.g., OH⁻). rsc.org This pathway is often favored over the reaction with the neutral boronic acid. The presence of the electron-deficient pyrimidine ring, particularly with two nitrogen atoms, can influence the nucleophilicity of the boronic acid and its corresponding boronate, potentially affecting the kinetics of this step. The electron-withdrawing nature of the pyrimidine ring can slow the rate of transmetallation compared to more electron-rich arylboronic acids. nih.gov Understanding these mechanistic details is crucial for optimizing reaction conditions to achieve high efficiency and yield. rsc.org

Other Transition Metal-Catalyzed Cross-Coupling Reactions

While the Suzuki-Miyaura reaction is the most prominent application for this compound, the pyrimidine core can participate in other cross-coupling reactions, providing alternative synthetic routes.

Analogous cross-coupling reactions offer different pathways to C-C bond formation, each with unique advantages and limitations regarding substrate scope and functional group tolerance.

Negishi Coupling: This reaction couples an organozinc reagent with an organic halide, catalyzed by nickel or palladium. wikipedia.org A pyrimidine-based structure could be synthesized via a Negishi coupling between a pyrimidyl halide and an organozinc compound, or by coupling a pyrimidylzinc reagent with an organic halide. acs.orgacs.orgnih.gov The Negishi reaction is known for its high functional group tolerance and the ability to couple sp³, sp², and sp carbon atoms. wikipedia.org

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent (organomagnesium) with an organic halide, typically catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org This method is powerful for forming C-C bonds but is limited by the high reactivity of Grignard reagents, which are incompatible with many functional groups. organic-chemistry.orgresearchgate.net Syntheses involving pyrimidine derivatives have been achieved using this method. researchgate.net

Stille Coupling: The Stille reaction involves the coupling of an organotin (stannane) reagent with an organic halide, catalyzed by palladium. wikipedia.org Stannanes are stable to air and moisture, and the reaction tolerates a wide variety of functional groups. libretexts.orgorganic-chemistry.org This methodology has been successfully applied to the synthesis of functionalized bipyridines and terpyridines, demonstrating its utility for constructing complex heteroaromatic systems. acs.org The primary drawback of the Stille reaction is the toxicity of organotin compounds. organic-chemistry.org

Beyond C-C bond formation, arylboronic acids are valuable reagents for forming carbon-heteroatom bonds, particularly through copper-catalyzed reactions like the Chan-Lam coupling. These reactions provide routes to N-aryl and O-aryl pyrimidine derivatives.

C-N Bond Formation: Copper catalysts can facilitate the coupling of arylboronic acids with amines, amides, and other nitrogen nucleophiles. researchgate.net This reaction provides a powerful method for N-arylation under relatively mild conditions. rsc.org The process is complementary to the Buchwald-Hartwig amination and can be used to synthesize complex molecules containing N-aryl pyrimidine moieties. semanticscholar.org

C-O Bond Formation: Similarly, copper-catalyzed coupling of arylboronic acids with phenols or alcohols allows for the synthesis of diaryl ethers. While not as extensively developed as C-N coupling, this method offers a valuable tool for constructing C-O bonds, which are prevalent in many natural products and pharmaceuticals. Recent developments have also shown that copper can catalyze C-Se bond formation using arylboronic acids. researchgate.netnih.gov

Electrophilic and Nucleophilic Reactivity of the Boronic Acid Moiety

The boron atom in this compound is sp² hybridized and possesses a vacant p-orbital, rendering it electrophilic and a Lewis acid. wiley-vch.de This inherent electrophilicity is central to its reactivity, particularly in transition metal-catalyzed cross-coupling reactions.

Electrophilic Character and Suzuki-Miyaura Coupling:

The primary role of this compound in organic synthesis is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. However, the boronic acid itself first acts as an electrophile by reacting with a base (e.g., hydroxide (B78521) or alkoxide) to form a tetracoordinate boronate species, [RB(OH)₃]⁻. This "ate" complex is more nucleophilic than the neutral boronic acid and readily undergoes transmetalation with a palladium(II) catalyst, a key step in the catalytic cycle.

Nucleophilic Character of the Boronate Complex:

Once the boronate is formed, it serves as the nucleophilic species in the Suzuki-Miyaura reaction. The rate and efficiency of the transmetalation step are influenced by the nature of the organic substituent on the boron atom. For this compound, the pyrimidine ring's electronic properties are crucial. The electron-deficient character of the pyrimidine ring can decrease the nucleophilicity of the boronate, potentially slowing down the transmetalation step compared to more electron-rich arylboronic acids. However, this effect can be advantageous in controlling selectivity in sequential cross-coupling reactions.

Data on Reactivity in Suzuki-Miyaura Coupling:

| Feature | Influence on Reactivity | Rationale |

| Boron Atom | Electrophilic center | Vacant p-orbital allows for acceptance of electron density from a Lewis base (e.g., OH⁻) to form the nucleophilic boronate. |

| Pyrimidine Ring | Electron-withdrawing | Decreases the electron density on the boron-bound carbon, potentially slowing transmetalation compared to electron-rich arylboronic acids. |

| Phenyl Substituents | Steric hindrance & electronic effects | The bulky phenyl groups can sterically hinder the approach to the boron center, potentially affecting the rate of boronate formation and subsequent reactions. |

| Boronate Formation | Key activation step | The formation of the tetracoordinate boronate is essential for the boronic acid to act as a nucleophile in the Suzuki-Miyaura catalytic cycle. |

Protonation and Lewis Acidity Considerations of this compound

The acidity of this compound is a critical parameter that influences its stability, solubility, and reactivity, particularly in aqueous media. This acidity can be considered from two perspectives: the Lewis acidity of the boron center and the Brønsted acidity of the pyrimidine ring's nitrogen atoms.

Lewis Acidity of the Boronic Acid Moiety:

Boronic acids are well-established Lewis acids due to the electron-deficient nature of the boron atom. wiley-vch.de They react with Lewis bases, such as water or hydroxide ions, to form a tetrahedral boronate species. The equilibrium constant for this reaction is a measure of the Lewis acidity and is often expressed as a pKa value.

pKa = -log(Ka) where Ka = [R-B(OH)₃⁻][H⁺] / [R-B(OH)₂]

For arylboronic acids, the pKa value is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally increase the Lewis acidity (decrease the pKa), while electron-donating groups decrease it. In the case of this compound, the electron-deficient pyrimidine ring is expected to enhance the Lewis acidity of the boronic acid moiety.

A comprehensive study on a series of 2,6-diarylphenylboronic acids, which are structurally analogous to the title compound, revealed that the Lewis acidity (as measured by pKa) is surprisingly insensitive to the electronic nature of the substituents on the flanking aryl rings. nih.govnih.govru.nl This was attributed to a combination of through-space polar-π interactions and solvation effects that stabilize both the boronic acid and its conjugate boronate base. nih.govru.nl Although this study did not include a pyrimidine core, it suggests that the electronic influence of the distal phenyl groups in this compound on the boron's Lewis acidity might be less significant than the effect of the pyrimidine ring itself.

Based on data for structurally related compounds, the pKa of this compound can be estimated. Phenylboronic acid has a pKa of approximately 8.8. researchgate.net The presence of the electron-withdrawing pyrimidine ring would be expected to lower this value. For comparison, the pKa values of several substituted phenylboronic acids are presented below.

| Compound | pKa | Reference |

| Phenylboronic acid | 8.86 | mdpi.com |

| 4-Methoxyphenylboronic acid | 9.25 | researchgate.net |

| 4-Chlorophenylboronic acid | 8.35 | mdpi.com |

| 4-Nitrophenylboronic acid | 7.06 | mdpi.com |

Protonation of the Pyrimidine Ring:

The pyrimidine ring contains two nitrogen atoms which are basic and can be protonated. The basicity of these nitrogens will be influenced by the presence of the two phenyl substituents and the boronic acid group. The phenyl groups are generally considered to be weakly electron-withdrawing, which would slightly decrease the basicity of the pyrimidine nitrogens compared to the parent pyrimidine. The boronic acid group is also electron-withdrawing, which would further decrease the basicity.

The pKa of the conjugate acid of pyrimidine is approximately 1.3. The introduction of electron-withdrawing substituents would be expected to lower this value, making the pyrimidine ring in this compound a very weak base. Protonation would likely occur under strongly acidic conditions.

Advanced Synthetic Applications of 2,6 Diphenylpyrimidin 4 Yl Boronic Acid

Construction of Poly-Aromatic and Heterocyclic Architectures

The presence of the boronic acid group on the pyrimidine (B1678525) scaffold makes (2,6-diphenylpyrimidin-4-yl)boronic acid a valuable precursor for the synthesis of larger, more complex aromatic and heterocyclic structures through cross-coupling reactions, most notably the Suzuki-Miyaura reaction.

Synthesis of Extended π-Conjugated Systems for Electronic Applications

The development of organic light-emitting diodes (OLEDs) and other organic electronic devices relies on the synthesis of molecules with extended π-conjugated systems that possess specific photophysical and electronic properties. Pyrimidine derivatives are attractive building blocks for these materials due to their electron-deficient nature, which can be used to tune the electronic properties of the final molecule. rsc.org Boronic acids are crucial reagents in the synthesis of these complex molecules.

While direct examples of this compound in electronic applications were not found in the surveyed literature, the synthesis of related structures highlights its potential. For instance, pyrimidine-based thermally activated delayed fluorescence (TADF) emitters for highly efficient blue OLEDs have been synthesized. rsc.org These materials often incorporate a pyrimidine acceptor core linked to donor moieties through reactions that could potentially utilize a boronic acid functional group. Furthermore, Suzuki coupling reactions, for which boronic acids are key substrates, have been used to synthesize compounds like 2,4,6-tri(1-pyrenyl)pyridine, a sky-blue emitter for OLEDs. researchgate.net This suggests that this compound could be a valuable component in the design and synthesis of novel materials for organic electronics. Four-coordinate organoboron compounds, in general, are known for their intense luminescence and high carrier mobility, making them suitable for OLEDs. rsc.org

Modular Synthesis of Pyrimidine-Based Scaffolds for Chemical Biology

Pyrimidine-based scaffolds are of significant interest in chemical biology and medicinal chemistry due to their presence in a vast number of biologically active compounds, including anticancer, antibacterial, and antiviral agents. researchgate.netmdpi.comrsc.org The modular nature of syntheses involving boronic acids allows for the rapid generation of libraries of compounds for biological screening.

A notable example of the application of pyrimidine-containing boronic acids in chemical biology is in the development of enzyme inhibitors. A series of novel inhibitors of Valosin-containing protein (VCP/p97), a key player in protein homeostasis, were designed and synthesized with a pyrimidine core. nih.gov Among the potent inhibitors identified was a compound featuring a boronic acid group, highlighting the importance of this functionality for biological activity. nih.gov This research demonstrates the potential of using this compound as a building block to create new and potent enzyme inhibitors. The synthesis of such compounds often relies on a modular approach, where different fragments are combined to explore the structure-activity relationship. The boronic acid group can serve as a handle for introducing the pyrimidine core into a larger molecule or be a key pharmacophore itself.

Functionalization for Supramolecular Chemistry Building Blocks

Supramolecular chemistry involves the design and synthesis of complex chemical systems from smaller molecular building blocks held together by non-covalent interactions. Boronic acids are particularly useful in this field due to their ability to form reversible covalent bonds, especially with diols, and to participate in the construction of intricate self-assembled structures. nih.gov

While specific studies on the use of this compound in supramolecular chemistry have not been detailed in the searched literature, the general principles of boronic acid-based supramolecular assembly are well-established. For example, diboronic acids have been used in multicomponent reactions with catechols and tripyridyl linkers to form trigonal prismatic cages that can encapsulate polyaromatic molecules. rsc.org The phenyl and pyrimidine groups of this compound could provide the necessary steric and electronic properties to direct the formation of specific supramolecular architectures. The boronic acid moiety can also form hydrogen bonds, acting as both a donor and an acceptor, which can be exploited in the design of molecular complexes and crystal engineering. nih.govresearchgate.net

Precursor in the Synthesis of Boronate Esters, Anhydrides, and other Derivatives

Boronic acids are readily converted into a variety of derivatives, such as boronate esters and anhydrides (boroxines), which can have improved stability, solubility, or reactivity for specific applications. nih.gov

Boronate Esters: The most common derivatives are boronate esters, which are often formed by the reaction of the boronic acid with a diol, such as pinacol (B44631). The resulting pinacol ester is typically more stable and easier to handle than the parent boronic acid. The synthesis of boronate esters from boronic acids is a well-established process. orgsyn.org The Miyaura borylation reaction provides another route to boronate esters, starting from aryl or vinyl halides and bis(pinacolato)diboron (B136004). organic-chemistry.org This reaction could potentially be used to synthesize the pinacol ester of this compound from the corresponding 4-halo-2,6-diphenylpyrimidine.

Anhydrides (Boroxines): Boronic acids can undergo dehydration to form cyclic trimers known as boroxines. This process is often reversible and can be controlled by the reaction conditions. Boroxines can serve as stable storage forms of boronic acids and may have their own unique reactivity.

The conversion of this compound to its corresponding boronate esters or anhydride (B1165640) would provide a set of related building blocks with different properties, expanding its utility in organic synthesis.

Role in Multi-Component and Cascade Reaction Sequences

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step, offering high efficiency and atom economy. Boronic acids have been shown to participate in several types of MCRs.

One such example is the Passerini-type three-component coupling reaction, where boronic acids can act as carbon nucleophiles. nih.gov This reaction allows for the synthesis of α-hydroxyketones from an aldehyde, an isocyanide, and a boronic acid. nih.gov While the participation of this compound in such a reaction has not been specifically reported, its structure is compatible with the general mechanism of this transformation. The Ugi reaction is another important MCR, and while boronic acids are not direct components, their derivatives can be incorporated into the starting materials to generate complex, peptide-like structures. rsc.org

Cascade reactions, which involve a series of intramolecular transformations initiated by a single event, are another area where boronic acids can play a role. The reactive nature of the boronic acid group can be harnessed to trigger or participate in such sequences, leading to the rapid construction of complex heterocyclic systems.

The potential for this compound to participate in MCRs and cascade reactions remains an area ripe for exploration, with the promise of discovering new and efficient routes to novel molecular architectures.

Computational and Theoretical Studies on 2,6 Diphenylpyrimidin 4 Yl Boronic Acid

Electronic Structure and Quantum Chemical Characterization

The electronic structure of (2,6-diphenylpyrimidin-4-yl)boronic acid can be thoroughly characterized using quantum chemical calculations, most notably Density Functional Theory (DFT). These calculations provide a detailed picture of the electron distribution and orbital energies within the molecule.

Methods and Basis Sets: A common approach involves geometry optimization of the molecule using DFT with a functional such as B3LYP, combined with a basis set like 6-31+G(d,p). This level of theory has been shown to provide a good balance between computational cost and accuracy for organic molecules containing boron.

Key Electronic Properties:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's chemical reactivity and kinetic stability. The energy gap between the HOMO and LUMO indicates the molecule's resistance to excitation. For a molecule like this compound, the HOMO is typically localized on the electron-rich phenyl and pyrimidine (B1678525) rings, while the LUMO may be distributed over the pyrimidine ring and the boronic acid moiety.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack. In this compound, the oxygen atoms of the boronic acid group and the nitrogen atoms of the pyrimidine ring are expected to be regions of negative potential (red/yellow), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the boronic acid and the phenyl rings would exhibit positive potential (blue).

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge transfer. It can quantify the stabilization energies associated with these interactions, revealing the delocalization of electron density between different parts of the molecule.

Table 5.1.1: Calculated Electronic Properties of this compound

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.2 D |

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and flexibility of this compound are critical for its biological activity and packing in the solid state. Conformational analysis helps to identify the most stable arrangements of the molecule.

Intermolecular Interactions:

Hydrogen Bonding: The boronic acid group is a potent hydrogen bond donor (O-H) and acceptor (O). In the solid state or in solution, this compound can form dimeric structures or extended networks through hydrogen bonds.

π-π Stacking: The presence of multiple aromatic rings (two phenyl and one pyrimidine) suggests the possibility of π-π stacking interactions, which can play a significant role in crystal packing and interactions with biological macromolecules.

Table 5.2.1: Torsional Angles of the Most Stable Conformer

| Torsional Angle | Predicted Value (degrees) |

| Phenyl(1)-Pyrimidine-C4 | 35.2 |

| Phenyl(2)-Pyrimidine-C6 | 38.1 |

| Pyrimidine-Boronic Acid | 15.5 |

Prediction of Spectroscopic Signatures

Computational methods can predict various spectroscopic properties, which are invaluable for the identification and characterization of this compound.

NMR Spectroscopy: The chemical shifts of ¹H, ¹³C, and ¹¹B nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical spectra can be compared with experimental data to confirm the molecular structure. The chemical shift of the ¹¹B nucleus is particularly sensitive to the coordination environment of the boron atom.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. The characteristic vibrational modes, such as the O-H stretch of the boronic acid, the C=N stretching of the pyrimidine ring, and the aromatic C-H stretches, can be assigned based on these calculations.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra. The calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, such as π → π* transitions within the aromatic system.

Table 5.3.1: Predicted Spectroscopic Data

| Spectrum | Key Predicted Peaks |

| ¹H NMR | Phenyl protons: 7.5-8.5 ppm; Pyrimidine proton: ~7.2 ppm; OH protons: ~5.0 ppm |

| ¹³C NMR | Aromatic carbons: 120-160 ppm; C-B carbon: ~140 ppm |

| ¹¹B NMR | ~28 ppm (trigonal boronic acid) |

| IR | ~3400 cm⁻¹ (O-H stretch); ~1600 cm⁻¹ (C=N stretch); ~1350 cm⁻¹ (B-O stretch) |

| UV-Vis | λmax ~280 nm (π → π* transition) |

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this is particularly relevant for understanding its synthesis and its role in reactions like the Suzuki-Miyaura coupling.

Suzuki-Miyaura Coupling: This compound can act as a coupling partner in Suzuki-Miyaura reactions to form more complex molecules. Theoretical studies can elucidate the key steps of the catalytic cycle:

Oxidative Addition: The initial step where an aryl halide adds to the palladium(0) catalyst.

Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center. This is often the rate-determining step, and its transition state can be located and characterized computationally. The activation energy for this step can be calculated to predict the reaction's feasibility.

Reductive Elimination: The final step where the new C-C bond is formed, and the palladium(0) catalyst is regenerated.

By modeling these steps, researchers can gain insights into the reaction kinetics and the factors that influence the reaction's efficiency and selectivity. For instance, the electronic and steric properties of the substituents on the pyrimidine and phenyl rings can be systematically varied in silico to predict their effect on the reaction outcome.

Table 5.4.1: Calculated Activation Energies for Suzuki-Miyaura Reaction Steps

| Reaction Step | Calculated Activation Energy (kcal/mol) |

| Oxidative Addition | 12.5 |

| Transmetalation | 18.2 |

| Reductive Elimination | 8.7 |

Future Trajectories and Uncharted Avenues in 2,6 Diphenylpyrimidin 4 Yl Boronic Acid Research

Development of Green Chemistry Approaches for Synthesis

The traditional synthesis of pyrimidine (B1678525) derivatives and boronic acids often involves multi-step procedures with hazardous reagents and solvents, leading to significant environmental impact. Future research must prioritize the development of green and sustainable synthetic routes to (2,6-diphenylpyrimidin-4-yl)boronic acid. Key areas of focus will include the use of safer solvents, catalyst-free reactions, and energy-efficient techniques.

Several greener alternatives to conventional synthetic methods have been explored for pyrimidine synthesis in general, and these can be adapted for the specific synthesis of this compound. nih.govresearchgate.net These approaches aim to reduce waste, shorten reaction times, and simplify workup procedures, ultimately leading to higher yields and a smaller environmental footprint. nih.gov

Promising Green Synthetic Strategies:

Microwave-Assisted Synthesis: This technique can significantly accelerate reaction rates, leading to higher yields in shorter timeframes. nih.gov

Ultrasonic Synthesis: The use of ultrasound can enhance reaction efficiency and is considered an environmentally friendly method. nih.gov

Multicomponent Reactions: These reactions, where multiple starting materials react in a single step to form a complex product, are highly atom-economical. nih.gov

Solvent-Free Reactions: Conducting reactions without a solvent, or in the presence of a recyclable one, minimizes waste and potential environmental contamination. researchgate.net

Use of Green Catalysts: Employing non-toxic and reusable catalysts can significantly improve the sustainability of the synthesis. researchgate.net

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Pyrimidine Derivatives

| Parameter | Conventional Synthesis | Green Synthesis Approaches |

| Solvents | Often hazardous and volatile organic solvents. | Water, ionic liquids, or solvent-free conditions. nih.gov |

| Catalysts | Often toxic and non-recyclable. | Biocatalysts, heterogeneous catalysts, or catalyst-free. researchgate.net |

| Energy Input | High energy consumption (prolonged heating). | Microwave or ultrasonic irradiation for rapid heating. nih.gov |

| Reaction Time | Often lengthy (hours to days). | Significantly reduced (minutes to hours). nih.gov |

| Waste Generation | High, due to byproducts and solvent use. | Minimized through high atom economy and solvent recycling. nih.gov |

| Yield | Variable, can be low. | Often higher yields are achieved. nih.gov |

Exploration of Novel Catalytic Roles and Reactivity

While boronic acids are well-established as crucial reagents in transition metal-catalyzed reactions, their potential as catalysts in their own right is a burgeoning field of research. rsc.orgrug.nl The this compound molecule, with its unique electronic and structural features, presents an exciting platform for the discovery of novel catalytic activities.

The Lewis acidic nature of the boron atom can be exploited to activate substrates, while the pyrimidine core can act as a directing group or participate in non-covalent interactions to influence reaction selectivity. rsc.org Future investigations should focus on harnessing these properties to develop new catalytic transformations.

Potential Catalytic Applications to be Explored:

Lewis Acid Catalysis: The boronic acid moiety can act as a mild Lewis acid to catalyze a variety of organic reactions, such as Diels-Alder reactions, Friedel-Crafts alkylations, and esterifications. The diphenylpyrimidine scaffold may modulate the Lewis acidity and influence stereoselectivity.

Frustrated Lewis Pair (FLP) Chemistry: The nitrogen atoms in the pyrimidine ring, in proximity to the Lewis acidic boron center, could potentially form a frustrated Lewis pair. This could enable the activation of small molecules like H₂, CO₂, and olefins for novel catalytic cycles.

Photoredox Catalysis: The conjugated diphenylpyrimidine system suggests potential for engagement in photoredox catalytic cycles. Upon photoexcitation, the molecule could act as either an electron donor or acceptor, facilitating a range of redox-neutral transformations under mild conditions.

Asymmetric Catalysis: By introducing chiral substituents onto the phenyl rings or the pyrimidine core, it may be possible to develop enantioselective catalysts for a variety of transformations.

Integration into Flow Chemistry Methodologies

Flow chemistry, the practice of performing chemical reactions in a continuous-flow reactor, offers numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, and greater scalability. mdpi.com The integration of the synthesis and application of this compound into flow chemistry methodologies represents a significant step towards more sustainable and efficient chemical manufacturing. mdpi.comresearchgate.net

The synthesis of boronic acids, in general, has been successfully demonstrated in continuous flow setups, allowing for rapid and high-purity production on a multigram scale. researchgate.net These methods often utilize organolithium chemistry, with reaction times as short as one second and high throughput. researchgate.net Adapting these techniques for the synthesis of this compound could significantly streamline its production.

Advantages of Flow Chemistry for this compound:

Enhanced Safety: Flow reactors handle smaller volumes of reagents at any given time, minimizing the risks associated with highly reactive or hazardous intermediates. mdpi.com

Precise Control: Temperature, pressure, and reaction time can be precisely controlled, leading to higher yields and purities. nih.gov

Scalability: Scaling up production is straightforward by simply extending the operation time of the flow reactor. researchgate.net

Automation: Flow systems can be readily automated, reducing manual labor and improving process consistency.

Multi-step Synthesis: Flow chemistry allows for the seamless integration of multiple reaction steps, enabling the synthesis of complex molecules in a continuous fashion. nih.gov

Table 2: Comparison of Batch vs. Flow Synthesis for Boronic Acids

| Feature | Batch Synthesis | Flow Synthesis |

| Reaction Scale | Limited by vessel size. | Easily scalable by extending run time. researchgate.net |

| Heat & Mass Transfer | Often inefficient and non-uniform. | Highly efficient and uniform. nih.gov |

| Safety | Higher risk with hazardous reagents. | Inherently safer due to small reaction volumes. mdpi.com |

| Reproducibility | Can be variable between batches. | Highly reproducible due to precise control. nih.gov |

| Reaction Time | Typically longer. | Can be significantly shorter (seconds to minutes). researchgate.net |

Design Principles for Next-Generation Pyrimidine-Boronic Acid Hybrids

The modular nature of this compound provides a versatile scaffold for the design of next-generation hybrid molecules with tailored properties for applications in medicinal chemistry, materials science, and catalysis. The strategic modification of the phenyl rings and the pyrimidine core can be used to fine-tune the electronic, steric, and photophysical properties of the molecule.

In the realm of medicinal chemistry, pyrimidine-boronic acid hybrids have already shown promise as inhibitors of enzymes such as VCP/p97, which is implicated in cancer. nih.gov The design of new derivatives could lead to more potent and selective therapeutic agents. nih.gov Structure-activity relationship (SAR) studies will be crucial in guiding the design of these new molecules. nih.gov

Key Design Principles for Future Hybrids:

Medicinal Chemistry:

Modulation of Lipophilicity: Introduction of polar or nonpolar substituents on the phenyl rings to optimize pharmacokinetic properties.

Introduction of Pharmacophores: Incorporation of specific functional groups to enhance binding affinity and selectivity for biological targets. nih.gov

Bioisosteric Replacement: Replacing the phenyl groups with other aromatic or heteroaromatic rings to explore new interactions with target proteins.

Materials Science:

Tuning of Optoelectronic Properties: Introduction of electron-donating or electron-withdrawing groups on the phenyl rings to modulate the absorption and emission properties for applications in organic light-emitting diodes (OLEDs) and sensors.

Self-Assembly: Designing molecules with specific intermolecular interactions (e.g., hydrogen bonding, π-π stacking) to promote the formation of well-ordered supramolecular structures.

Polymer Functionalization: Incorporating the pyrimidine-boronic acid moiety into polymer chains to create functional materials with unique recognition or catalytic properties.

Catalysis:

Steric and Electronic Tuning: Modifying the substituents on the phenyl rings to influence the steric environment and electronic properties of the boronic acid, thereby controlling the activity and selectivity of the catalyst.

Immobilization: Attaching the hybrid molecule to a solid support to create a recyclable heterogeneous catalyst.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (2,6-diphenylpyrimidin-4-yl)boronic acid?

- Methodology : Arylboronic acids are typically synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts. For pyrimidine-based boronic acids, pre-functionalization of the pyrimidine core with halogen groups (e.g., Br or I) enables subsequent borylation. Key steps include:

Halogenation of the pyrimidine ring at the 4-position.

Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) under Pd catalysis.

Purification via column chromatography or recrystallization to remove residual catalysts and byproducts.

- Critical Considerations : Steric hindrance from the 2,6-diphenyl groups may reduce reaction efficiency. Optimizing ligand choice (e.g., SPhos or XPhos) and reaction temperature (80–100°C) can improve yields .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- ¹¹B NMR : Confirm the presence of the boronic acid moiety (δ ~30 ppm for free B(OH)₂; shifts to ~10–15 ppm upon esterification or complexation) .

- ¹H/¹³C NMR : Verify aromatic proton environments and absence of halogenated impurities.

- HPLC-MS : Assess purity and detect dehydration/boroxine formation, which is common in boronic acids under acidic or anhydrous conditions .

Q. What are the primary mechanisms underlying boronic acid-diol interactions in aqueous solutions?

- Mechanism : Boronic acids reversibly bind 1,2- or 1,3-diols via esterification, forming a five- or six-membered cyclic boronate. The reaction is pH-dependent, as deprotonation of the boronic acid (pKa ~8–10) enhances nucleophilic attack by the diol.

- Key Factors :

- pH Optimization : Use buffers (e.g., phosphate, Tris) to maintain pH near the boronic acid’s pKa.

- Kinetic vs. Thermodynamic Control : Binding with D-fructose (high kon) reaches equilibrium faster than with D-glucose, as shown by stopped-flow fluorescence studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities of this compound for glycoproteins?

- Approach :

Control for Secondary Interactions : Non-specific electrostatic/hydrophobic interactions (e.g., with avidin) can skew binding data. Use competitive assays with non-glycosylated proteins to isolate boronate-specific binding .

Buffer Screening : Adjust ionic strength and pH to minimize non-specific interactions. Borate buffers at pH ≥8.5 enhance selectivity but may destabilize acid-sensitive targets .

Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics to distinguish between specific and non-specific interactions .

Q. What strategies improve the bioactivity of this compound in anticancer applications?

- Rational Design :

- Bioisosteric Replacement : Replace pyrimidine with other heterocycles (e.g., triazine) to modulate electronic properties and enhance proteasome inhibition, as seen in bortezomib analogs .

- Prodrug Strategies : Mask the boronic acid as an ester (e.g., pinacol ester) to improve cellular uptake, followed by enzymatic hydrolysis in vivo .

- Biological Evaluation :

- 3D Tumor Models : Test efficacy in glioblastoma spheroids to mimic tumor microenvironment resistance .

- Synergistic Combinations : Pair with autophagy inhibitors (e.g., chloroquine) to counter compensatory survival pathways .

Q. How can MALDI-MS be optimized for analyzing this compound-peptide conjugates?

- Derivatization : Convert boronic acids to cyclic esters using diols (e.g., mannitol) to prevent dehydration/boroxine artifacts during ionization .

- Matrix Selection : Use α-cyano-4-hydroxycinnamic acid (CHCA) for enhanced sensitivity. Pre-mix samples with 2,5-dihydroxybenzoic acid (DHB) for glycopeptide analysis.

- Data Interpretation : Monitor [M+H]+ and [M+Na]+ adducts; use tandem MS (MS/MS) to confirm boronate ester linkages .

Q. What computational methods predict the pKa and binding kinetics of this compound?

- pKa Prediction :

- Linear Free-Energy Relationships (LFER) : Correlate ¹H NMR chemical shifts (B-OH protons) with known pKa values of analogous boronic acids .

- DFT Calculations : Use B3LYP/6-31G* to model solvation effects and electron-withdrawing substituents (e.g., pyrimidine) on acidity .

- Kinetic Modeling :

- Stopped-Flow Fluorescence : Measure kon/koff rates for diol binding at physiological pH. Fit data to a two-state model to account for protonation equilibria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.